![molecular formula C14H10N2O B12869977 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyridine and pyrrole ring system with a phenyl group attached at the third position and an aldehyde group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents. The phenyl group is introduced via electrophilic aromatic substitution, and the aldehyde group is added through formylation reactions .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Analyse Des Réactions Chimiques
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of heterocyclic compounds and their interactions with biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors due to its unique electronic properties.
Chemical Biology: The compound is utilized in chemical biology research to probe cellular pathways and identify potential therapeutic targets.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific biological target. For example, when used as a kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
The molecular targets and pathways involved include the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting FGFR signaling, the compound can disrupt cancer cell growth and metastasis .
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in biological activity and selectivity.
Pyrrolo[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct chemical and biological properties.
Phenyl-substituted pyridines: These compounds have a simpler structure but can still exhibit significant biological activities, making them useful for comparison in structure-activity relationship studies.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited for the design of novel therapeutic agents .
Propriétés
Formule moléculaire |
C14H10N2O |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-6-7-15-14-13(11)12(8-16-14)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
Clé InChI |
HJDAZKHMEDPORM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
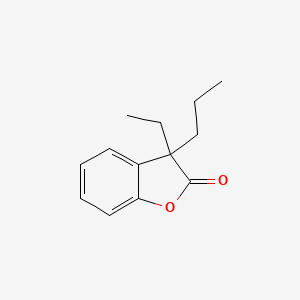
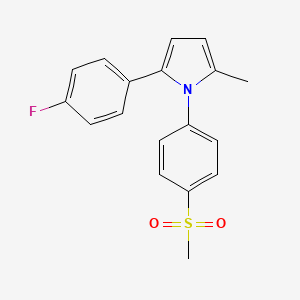
![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)
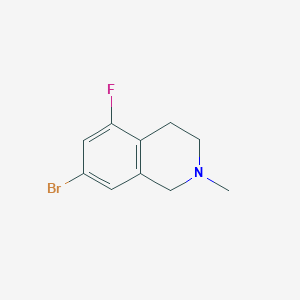
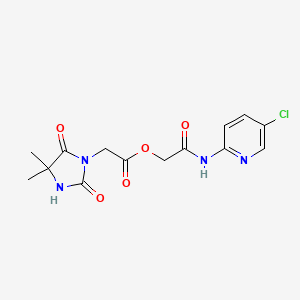
![7-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12869945.png)
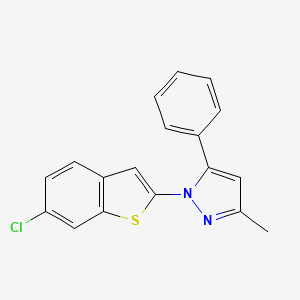
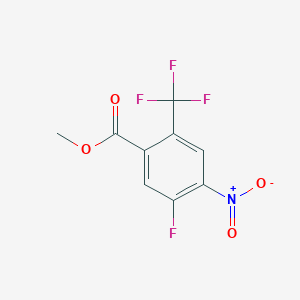

![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
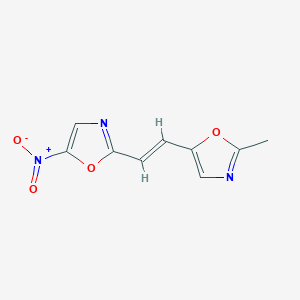
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
